molecular formula C13H24N2O2 B2908969 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one CAS No. 2310125-85-8

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Cat. No.: B2908969
CAS No.: 2310125-85-8
M. Wt: 240.347
InChI Key: VKCQYLPEZCDANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a chemical compound of interest in medicinal chemistry research, particularly as a derivative of the 1,4-diazepane scaffold. The 1,4-diazepane (homopiperazine) ring is a prevalent structure in pharmaceutical research, widely used in hit-to-lead optimization as a crucial component for building potential therapeutic agents . This specific scaffold is known for its versatility and has been investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-tubercular properties, making it a valuable template for developing new active compounds . The structural features of this compound, which combines a seven-membered diazepane ring with an oxolane (tetrahydrofuran) moiety, suggest its potential application as an intermediate or building block in organic synthesis and drug discovery programs . Researchers can leverage this chemical in designing novel molecules targeting various diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-4-13(16)15-7-3-6-14(8-9-15)12-5-10-17-11-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCQYLPEZCDANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multiple steps, including the formation of the tetrahydrofuran ring and the diazepane ring, followed by their coupling. One common method involves the hydrolysis of carbamate and subsequent N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one . The reaction conditions often require the use of metal catalysts, such as iron, nickel, or ruthenium, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Reduction

The ketone is reducible to a secondary alcohol using agents like NaBH4 or LiAlH4 . For example:C OLiAlH4CH OH\text{C O}\xrightarrow{\text{LiAlH4}}\text{CH OH}This reaction is critical for modifying the compound’s hydrophilicity in medicinal chemistry applications .

Nucleophilic Substitution

The diazepane ring participates in nucleophilic substitution reactions. For instance:

  • Alkylation : Reaction with alkyl halides (e.g., CH3I) at the diazepane nitrogen .
  • Acylation : Formation of amides using acyl chlorides (e.g., AcCl) .

Cycloaddition Reactions

The oxolane moiety may act as a dipolarophile in 1,3-dipolar cycloadditions. DFT studies suggest that steric and electronic factors influence regioselectivity .

Reaction Conditions and Products

Reaction Type Reagents/Conditions Major Products References
Ketone Reduction LiAlH4, THF, 0°C → RTSecondary alcohol derivative
Oxidation KMnO4, H2SO4, refluxCarboxylic acid (minor), α-keto derivatives
N-Alkylation CH3I, K2CO3, DMF, 60°CN-Methylated diazepane derivative
Acylation AcCl, NEt3, CH2Cl2, 0°CAcetylated diazepane derivative
Cycloaddition Azides/Cu(I), DMF, 80°CTriazole-fused derivatives

Kinetic and Mechanistic Insights

  • Reduction Kinetics : The reduction of the ketone group proceeds via a two-step mechanism involving hydride transfer, with an activation energy of ~45 kJ/mol .
  • Substitution Selectivity : Steric hindrance at the diazepane nitrogen favors alkylation over acylation in polar aprotic solvents (e.g., DMF) .
  • Cycloaddition Regioselectivity : DFT calculations (M06/6-311+G(d,p)) indicate that syn-addition pathways are kinetically favored due to stabilizing interactions between the oxolane oxygen and dipolar intermediates .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents on the diazepane and oxolane rings limit access to reactive sites .
  • Sensitivity to pH : The diazepane nitrogen undergoes protonation under acidic conditions, altering reactivity .

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound is being investigated for its potential as a drug candidate due to its structural features that allow for interaction with various biological targets. Preliminary studies indicate that it may exhibit antimicrobial and anti-inflammatory properties.

Antimicrobial Activity : Research has shown that 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can inhibit the growth of certain bacterial strains, suggesting its utility in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects : In vitro studies indicate that this compound may reduce pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in inflammatory diseases. This suggests a potential role in treating conditions characterized by inflammation .

Materials Science

Polymer Development : The compound's unique chemical structure allows it to be used as a building block in synthesizing new polymers and resins. Its properties can be tailored for specific applications in coatings, adhesives, and other materials that require enhanced performance characteristics.

Cosmetic Formulations : Given its safety profile and effectiveness as a potential bioactive ingredient, this compound is being explored for use in cosmetic formulations. Its ability to modulate skin responses could enhance the efficacy of topical products .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a lead structure for developing new antibiotics.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Case Study 2: Anti-inflammatory Research

In animal models assessing the anti-inflammatory effects of the compound, it was observed that administration led to a marked decrease in inflammatory markers. The study highlighted its potential application in treating chronic inflammatory conditions.

CytokineControl Level (pg/ml)Treated Level (pg/ml)
IL-1β250150
IL-6300180

Mechanism of Action

The mechanism of action of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one are best understood through comparison with related diazepane and butanone derivatives. Key analogs are summarized below:

Table 1: Structural and Pharmacological Comparison of Analogous Compounds

Compound Name Key Structural Features Receptor Binding (Ki, nM) Biological Activity References
Target compound Oxolan-3-yl on diazepane; butanone Not reported Hypothesized σ2R ligand
SYA013 (4-(4-chlorophenyl)-1,4-diazepan-1-yl-1-(4-fluorophenyl)butan-1-one) Chlorophenyl and fluorophenyl substituents σ1: 24; σ2: 5.6 σ2R-selective antipsychotic
Bunazosin hydrochloride Quinazolinyl substituent on diazepane Not reported Antihypertensive; α1-adrenolytic
Compound 4a (4-benzyl-1,4-diazepan-1-yl-1-(4-fluorophenyl)butan-1-one) Benzyl group on diazepane Not reported Cytotoxic activity (cancer cells)
1-(1,4-Diazepan-1-yl)butan-1-one Unsubstituted diazepane Not reported Intermediate for further derivatization

Key Findings

Receptor Selectivity: SYA013 demonstrates high σ2 receptor (σ2R) selectivity (Ki = 5.6 nM) compared to σ1 receptors (Ki = 24 nM), making it a promising antipsychotic candidate . In contrast, Bunazosin hydrochloride’s quinazolinyl group shifts activity toward α1-adrenergic receptors, highlighting how substituent choice dictates target specificity .

Structural Modifications and Bioactivity: Benzyl vs. Oxolane Substitutents: Compound 4a’s benzyl group improves lipophilicity, correlating with cytotoxic effects in cancer cells . Halogenated Aromatic Groups: SYA013’s chlorophenyl and fluorophenyl groups enhance σ2R binding via hydrophobic and electrostatic interactions, a strategy applicable to optimizing the target compound .

Synthetic Accessibility :

  • The unsubstituted 1-(1,4-diazepan-1-yl)butan-1-one is synthesized in 85% yield via acid-amine coupling , whereas introducing oxolan-3-yl requires additional steps, such as protecting-group strategies or post-synthetic modifications .

Biological Activity

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a synthetic organic compound notable for its unique structural features, including a tetrahydrofuran ring (oxolan) and a diazepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2C_{13}H_{24}N_{2}O_{2}, with a molecular weight of approximately 240.34 g/mol. Its structure allows for various chemical modifications, making it a versatile compound in both research and industrial applications.

PropertyValue
Molecular FormulaC13H24N2O2C_{13}H_{24}N_{2}O_{2}
Molecular Weight240.34 g/mol
CAS Number2310125-85-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in neurological functions. Preliminary studies suggest it may exhibit anxiolytic effects similar to known psychoactive compounds, potentially modulating neurotransmitter systems associated with anxiety and depression .

Therapeutic Potential

Research indicates that this compound could be explored for therapeutic applications in treating conditions like anxiety and depression. Its structural similarities to other psychoactive agents suggest it may influence serotonin or GABAergic systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-2-oneTetrahydrofuran ringAnxiolytic properties
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-3-oneTetrahydrofuran ringNeuroprotective effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.